molecular formula C14H22N2OS B11336725 2-ethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

2-ethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B11336725
M. Wt: 266.40 g/mol
InChI Key: BFKOEJYNDPCWOQ-UHFFFAOYSA-N
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Description

2-ethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves the reaction of 2-ethylbutanamide with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH, as well as the use of high-purity reagents to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-4-methylimidazole: Known for its use as a cross-linker for epoxy resins.

    6-ethyl-2-methylbenzothiazole: Used as an intermediate in the synthesis of other chemical compounds.

Uniqueness

2-ethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

IUPAC Name

2-ethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C14H22N2OS/c1-4-10(5-2)13(17)16-14-15-11-7-6-9(3)8-12(11)18-14/h9-10H,4-8H2,1-3H3,(H,15,16,17)

InChI Key

BFKOEJYNDPCWOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC2=C(S1)CC(CC2)C

Origin of Product

United States

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